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molecular formula C12H9ClN2O3 B8618085 2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine

2-Chloro-4-(4-methyl-3-nitrophenoxy)pyridine

Cat. No. B8618085
M. Wt: 264.66 g/mol
InChI Key: FRYLPVVYMDKEOC-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add 4-methyl-3-nitrophenol (6.95 g, 45.46 mmol) and t-BuOK (5.94 g, 53.03 mmol) to N-methylpyrrolidin-2-one (100 mL), stir for 30 min, then add 2-chloro-4-fluoro-pyridine (5 g, 37.88 mmol) and stir the reaction at 70° C. overnight. TLC (PE:EtOAc=3:1) shows the reaction is complete. Add water (250 mL) to the reaction mixture, extract with EtOAc (100 mL×4), combine the organic layers, wash with water, brine respectively and dry over Na2SO4. Concentrate to give the crude product. Purification by chromatography (silica gel, EtOAc:PE=1:4) affords the title compound (5.8 g, 58%). MS: (M+1): 265.1.
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CC([O-])(C)C.[K+].CN1CCCC1=O.[Cl:25][C:26]1[CH:31]=[C:30](F)[CH:29]=[CH:28][N:27]=1>CCOC(C)=O>[Cl:25][C:26]1[CH:31]=[C:30]([O:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=2)[CH:29]=[CH:28][N:27]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.95 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
5.94 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 70° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
Add water (250 mL) to the reaction mixture, extract with EtOAc (100 mL×4)
WASH
Type
WASH
Details
wash with water, brine respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, EtOAc:PE=1:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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